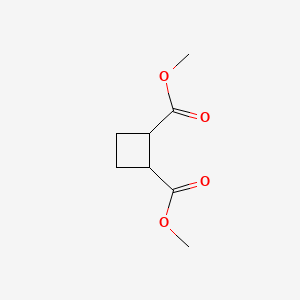
Dimethyl cyclobutane-1,2-dicarboxylate
Overview
Description
Dimethyl cyclobutane-1,2-dicarboxylate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . The IUPAC name for this compound is dimethyl 1,1-cyclobutanedicarboxylate .
Molecular Structure Analysis
The molecular structure of Dimethyl cyclobutane-1,2-dicarboxylate consists of a cyclobutane ring with two carboxylate groups attached . The exact structure can be better visualized using specialized chemical software or models.Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl cyclobutane-1,2-dicarboxylate are not available, it’s known that cyclobutane derivatives can participate in various reactions. For instance, a study mentions a [4 + 2] cycloaddition between dimethyl cyclobutadiene-1,2-dicarboxylate and benzoquinone .Scientific Research Applications
Crystal Structure Analysis
Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate, was studied for its molecular and crystal structures. Analysis revealed a slightly distorted square-planar arrangement of the cyclobutane ring, with significant contributions from hydrogen bonding and van der Waals interactions for crystal packing stability. This study underscores the structural intricacies and potential applications of cyclobutane derivatives in materials science and crystal engineering (Shabir et al., 2020).
Synthesis and Structural Rigidity
(+)- and (-)-2-Aminocyclobutane-1-carboxylic acids were synthesized, showcasing the cyclobutane ring's ability to promote structure within molecules. This work demonstrated the cyclobutane-containing compounds' potential for creating highly rigid peptides, which could have implications in developing new materials or pharmaceuticals with defined structural properties (Izquierdo et al., 2005).
Photochemical Reactions
A study on the photochemical cycloaddition of dimethyl acetylenedicarboxylate to benzodithiophene demonstrated the ability to synthesize substituted cyclobuta[b]thieno[2,3-f][1]benzothiophene, highlighting the cyclobutane derivatives' potential in synthesizing novel compounds with potential applications in organic electronics and photovoltaic materials (Wex et al., 2003).
The Gem-Dimethyl Effect
Research into the conventional strain energy of dimethyl-substituted cyclobutane revealed insights into the gem-dimethyl effect, which accelerates cyclization in organic synthesis. This effect highlights the significance of cyclobutane derivatives in synthetic chemistry, potentially enabling more efficient synthesis of cyclic compounds (Ringer & Magers, 2007).
Thymine Dimerization
The study of thymine dimerization in DNA under ultraviolet light demonstrated the formation of cyclobutane dimers, a critical aspect of understanding DNA damage and repair mechanisms. This research could contribute to better understanding of skin cancer's molecular basis and the development of DNA repair-based therapeutic strategies (Schreier et al., 2007).
Safety and Hazards
This compound may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It’s also advised to keep the containers tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Mode of Action
It is known that cyclobutane derivatives can participate in various chemical reactions, such as [2+2] cycloadditions . These reactions can lead to the formation of new compounds with potentially different biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl Cyclobutane-1,2-dicarboxylate. For instance, the compound’s low water solubility suggests that it may be less effective in aqueous environments . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
dimethyl cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948947 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3396-20-1, 2607-03-6 | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ratio of rate constants for thermal cracking and isomerization (kc/ki) in dimethyl cyclobutane-1,2-dicarboxylates?
A1: The kc/ki ratio offers valuable insights into the thermal stability and reaction pathways of dimethyl cyclobutane-1,2-dicarboxylates. Studies have shown that the kc/ki ratio for dimethyl cyclobutane-1,2-dicarboxylates is 3-4, while for dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylates it's greater than 200 []. This difference highlights the impact of substitution on the compound's behavior. A higher kc/ki value for the substituted derivative suggests that isomerization is heavily favored over cracking, implying minimal stereochemical losses during pyrolytic cycloreversions [].
Q2: How does dimethyl cyclobutane-1,2-dicarboxylate contribute to understanding the self-initiation mechanism in the thermal polymerization of methyl acrylate?
A2: Dimethyl cyclobutane-1,2-dicarboxylate (DCD) is a crucial intermediate formed during the self-initiation of methyl acrylate polymerization. Computational studies employing Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations have investigated the formation of DCD through a [2 + 2] diradical mechanism on both singlet and triplet potential energy surfaces []. This research revealed a lower energy triplet diradical intermediate that can lead to the generation of monoradical species, providing a plausible explanation for the observed spontaneous initiation in methyl acrylate polymerization [].
Q3: Can you describe a synthetic application utilizing the reactivity of dimethyl cyclobutane-1,2-dicarboxylate?
A3: The dianion of dimethyl cyclobutane-1,2-dicarboxylate exhibits valuable reactivity in organic synthesis. Notably, it facilitates a straightforward synthesis of 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione [, ]. This reaction highlights the utility of dimethyl cyclobutane-1,2-dicarboxylate as a building block for constructing more complex cyclic structures.
Q4: Are there any computational studies investigating the properties and reactivity of dimethyl cyclobutane-1,2-dicarboxylate?
A4: Yes, computational chemistry plays a vital role in understanding dimethyl cyclobutane-1,2-dicarboxylate. Density Functional Theory (DFT) calculations have been employed to study the self-initiation mechanism in thermal polymerization of methyl acrylate []. This study explored different reaction pathways, including the formation of dimethyl cyclobutane-1,2-dicarboxylate, providing insights into its formation energetics and potential energy surface crossings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




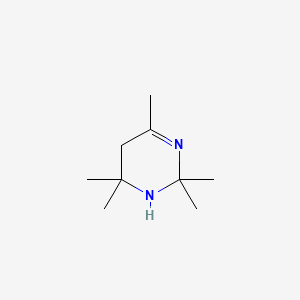
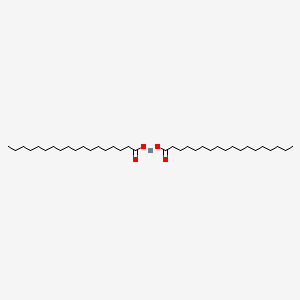
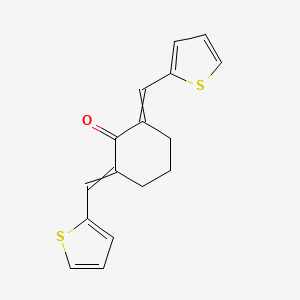
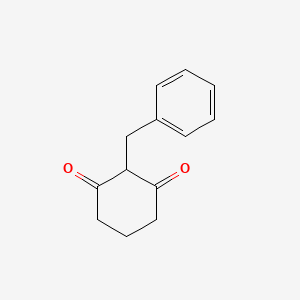
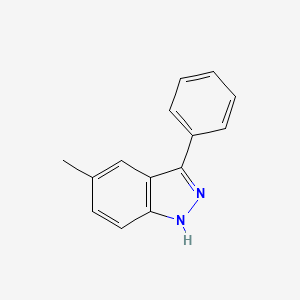
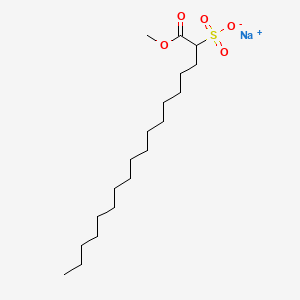
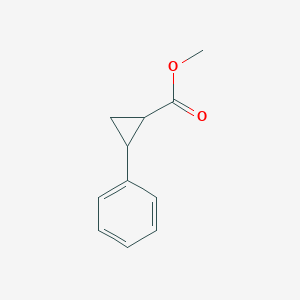


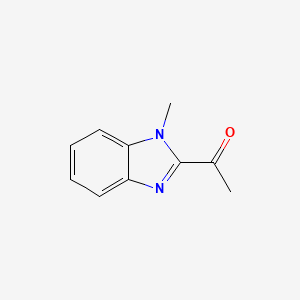

![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)